molecular formula C17H22Cl2N2O2 B15114428 4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B15114428
M. Wt: 357.3 g/mol
InChI Key: VHDORHDGXQHHNG-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a chemical compound with a complex structure that includes a dichlorophenyl group, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with morpholine to form 4-[(3,4-dichlorophenyl)methyl]morpholine. This intermediate is then reacted with piperidine-1-carbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the morpholine or piperidine rings.

    Reduction: Reduced forms of the dichlorophenyl group.

    Substitution: Substituted derivatives at the dichlorophenyl group.

Scientific Research Applications

4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dichlorophenyl)methyl]morpholine
  • 2-(Piperidine-1-carbonyl)morpholine

Uniqueness

4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where similar compounds may not be as effective .

Properties

Molecular Formula

C17H22Cl2N2O2

Molecular Weight

357.3 g/mol

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H22Cl2N2O2/c18-14-5-4-13(10-15(14)19)11-20-8-9-23-16(12-20)17(22)21-6-2-1-3-7-21/h4-5,10,16H,1-3,6-9,11-12H2

InChI Key

VHDORHDGXQHHNG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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